molecular formula C14H20BrF2N3O2 B1405695 tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1449117-47-8

tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No. B1405695
M. Wt: 380.23 g/mol
InChI Key: XCWYIAIETUUNGY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common feature in many pharmaceuticals and natural products. The presence of the bromo and difluoromethyl groups suggests that this compound could be used as a building block in organic synthesis, possibly for the production of pharmaceuticals or agrochemicals.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the introduction of the bromo and difluoromethyl groups. The exact synthetic route would depend on the desired final product and the available starting materials.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo and difluoromethyl groups could potentially influence the compound’s reactivity and physical properties.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromo group is a good leaving group, so it could be displaced in a nucleophilic substitution reaction. The difluoromethyl group could also participate in various reactions, depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and difluoromethyl groups could affect the compound’s polarity, solubility, and reactivity.


Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is used as an intermediate in synthesizing biologically active compounds like crizotinib (Kong et al., 2016).

  • Structural Characterization : The compound is studied for its structural properties, such as the dihedral angle formed by the pyrazole ring with the piperidine ring, which is crucial for understanding its potential interactions in biological systems (Richter et al., 2009).

  • Regioselectivity in Synthesis : Research has explored the regioselectivity of synthesizing 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, important for producing specific derivatives with precise structural requirements (Martins et al., 2012).

  • Intermediate for Acetyl-CoA Carboxylase Inhibitors : The compound serves as a key intermediate in the synthesis of acetyl-CoA carboxylase inhibitors, highlighting its significance in medicinal chemistry (Huard et al., 2012).

  • Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs, indicating the relevance of this chemical class in cancer research (Zhang et al., 2018).

  • Versatile Intermediate Synthesis : The compound is involved in the synthesis of diverse intermediates like 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, demonstrating its versatility in organic synthesis (Bobko et al., 2012).

  • Asymmetric Synthesis of Nociceptin Antagonists : Its derivatives are used in the asymmetric synthesis of nociceptin antagonists, important in pain management and neurological research (Jona et al., 2009).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should be followed to minimize risk.


Future Directions

Future research could explore the potential uses of this compound in various fields, such as pharmaceuticals or agrochemicals. Further studies could also investigate its physical properties, reactivity, and biological activity.


Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, more specific information about the compound and its intended use would be needed. Always consult with a qualified professional or refer to the relevant safety data sheets when handling chemical substances.


properties

IUPAC Name

tert-butyl 4-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrF2N3O2/c1-14(2,3)22-13(21)19-6-4-9(5-7-19)20-8-10(15)11(18-20)12(16)17/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWYIAIETUUNGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C(=N2)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801113200
Record name 1-Piperidinecarboxylic acid, 4-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

CAS RN

1449117-47-8
Record name 1-Piperidinecarboxylic acid, 4-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449117-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801113200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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